molecular formula C7H8N4O2 B1450949 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione CAS No. 1072895-79-4

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

Cat. No. B1450949
CAS RN: 1072895-79-4
M. Wt: 180.16 g/mol
InChI Key: KRFICIQQGGJWCX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione is a chemical compound with the CAS Number: 1072895-79-4. Its linear formula is C7H8N4O2 . The compound has a molecular weight of 180.17 . The IUPAC name for this compound is 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N4O2/c1-3-4-5(11(2)10-3)8-7(13)9-6(4)12/h1-2H3,(H2,8,9,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a melting point of over 300 degrees Celsius .

Scientific Research Applications

Cancer Research

This compound has shown potential in cancer research due to its structural similarity to various biologically active pyrimidine derivatives. Pyrimidine scaffolds are known to be associated with anti-proliferative activity against different cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . The compound’s ability to inhibit cell growth could be leveraged to develop novel chemotherapeutic agents.

DNA/RNA Synthesis Studies

Given that pyrimidine is a fundamental component of DNA and RNA, this compound could be used in studies aimed at understanding nucleic acid synthesis and function. It may serve as a base analog or a building block in synthetic biology experiments to explore genetic coding and protein synthesis .

Development of CDK2 Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a promising candidate for the development of cyclin-dependent kinase 2 (CDK2) inhibitors. CDK2 is a key regulator of the cell cycle, and its inhibition can halt the proliferation of cancer cells. This compound could be a starting point for creating more potent and selective CDK2 inhibitors .

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1,3-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-3-4-5(11(2)10-3)8-7(13)9-6(4)12/h1-2H3,(H2,8,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFICIQQGGJWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609245
Record name 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072895-79-4
Record name 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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